REACTION_CXSMILES
|
[OH-].[Na+].[CH2:3]([CH:7]([CH2:10][CH2:11][CH2:12][CH3:13])[CH:8]=[O:9])[CH2:4][CH2:5][CH3:6].C=O.C[CH2:17][O:18]CC>CO.O>[CH2:3]([C:7]([CH2:17][OH:18])([CH2:10][CH2:11][CH2:12][CH3:13])[CH:8]=[O:9])[CH2:4][CH2:5][CH3:6] |f:0.1|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
209 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C(C=O)CCCC
|
Name
|
aqueous solution
|
Quantity
|
127 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was separated into two liquid phases
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried on sodium sulfate anhydrate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C(C=O)(CCCC)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 248 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |